(Z)-4-(2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(2-(5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C17H12N2O7S and its molecular weight is 388.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity
One notable application of thiazolidinedione derivatives, which are structurally similar to the compound , is in the management of type 2 diabetes. Studies have demonstrated these compounds' efficacy in reducing blood glucose levels as well as total cholesterol (CHL) and triglycerides (TG) in animal models. For example, novel thiazolidinedione analogs were synthesized and evaluated for their hypoglycemic and hypolipidemic activities, showing significant reduction in blood glucose, CHL, and TG levels after treatment in high-fat diet-fed Sprague–Dawley rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antifibrotic and Anticancer Activity
Thiazolidinedione derivatives have also been explored for their antifibrotic and anticancer activities. Amino(imino)thiazolidinone derivatives, following amino-imino tautomerism, were synthesized and their structures confirmed by X-ray analysis. These compounds showed significant antifibrotic activity without possessing anticancer effects, suggesting their potential as therapeutic agents against fibrosis (Kaminskyy et al., 2016).
Antibacterial Activity
Another area of research focuses on the antibacterial properties of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives. These compounds were synthesized and tested against various bacterial strains, displaying generally strong activity against Gram-positive bacteria. The study indicates that the presence of electron-withdrawing substituents at the phenyl ring enhances antibacterial response (Trotsko et al., 2018).
Antiangiogenic Activity
Derivatives of thiazolidinedione have been evaluated for their potential as antiangiogenic agents, which could inhibit the formation of new blood vessels, a crucial process in cancer progression. Compounds synthesized for this purpose showed promising results in vitro, suggesting their utility in cancer treatment strategies (Braud et al., 2003).
Properties
IUPAC Name |
4-[[2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O7S/c20-12-6-9(3-4-11(12)16(23)24)18-14(21)8-19-15(22)13(27-17(19)25)7-10-2-1-5-26-10/h1-7,20H,8H2,(H,18,21)(H,23,24)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOGSRVNZDDWTO-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.